molecular formula C19H22ClN3O2 B12213024 7-(2-chlorophenyl)-2-[(3-ethoxypropyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(2-chlorophenyl)-2-[(3-ethoxypropyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B12213024
M. Wt: 359.8 g/mol
InChI Key: LGEVRUWQAHPVOK-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-2-[(3-ethoxypropyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-2-[(3-ethoxypropyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.

    Substitution: Substitution reactions can introduce various substituents, allowing for the exploration of structure-activity relationships.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogenated precursors, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. These products can be further analyzed for their biological and chemical properties.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical spaces.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine

Quinazolinone derivatives have been investigated for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

The compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-2-[(3-ethoxypropyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of signaling pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    7-(2-chlorophenyl)-2-aminoquinazolin-5(6H)-one: A related compound with similar structural features.

    7-(2-chlorophenyl)-2-(ethylamino)quinazolin-5(6H)-one: Another derivative with a different alkyl group.

Uniqueness

The unique combination of the 2-chlorophenyl group and the 3-ethoxypropylamino group in 7-(2-chlorophenyl)-2-[(3-ethoxypropyl)amino]-7,8-dihydroquinazolin-5(6H)-one may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H22ClN3O2

Molecular Weight

359.8 g/mol

IUPAC Name

7-(2-chlorophenyl)-2-(3-ethoxypropylamino)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C19H22ClN3O2/c1-2-25-9-5-8-21-19-22-12-15-17(23-19)10-13(11-18(15)24)14-6-3-4-7-16(14)20/h3-4,6-7,12-13H,2,5,8-11H2,1H3,(H,21,22,23)

InChI Key

LGEVRUWQAHPVOK-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CC=C3Cl

Origin of Product

United States

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